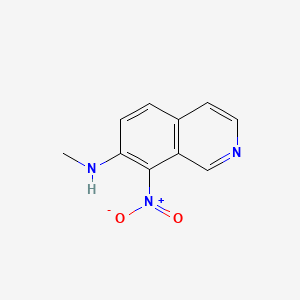

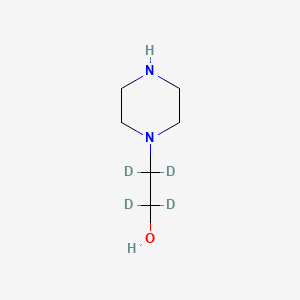

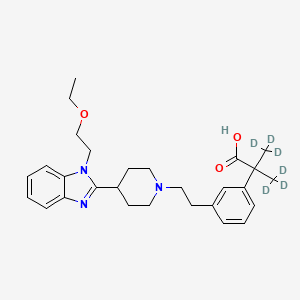

![molecular formula C18H18N2O4 B565452 Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate CAS No. 1246814-58-3](/img/structure/B565452.png)

Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate

Vue d'ensemble

Description

Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate is a chemical compound . It is an intermediate for the synthesis of D,L-Alanosine.

Synthesis Analysis

The synthesis of carbamates, such as this compound, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, avoiding over-alkylation of the carbamate . Another common carbamate protecting group used in synthesis is the t-butyloxycarbonyl (Boc) protecting group .Molecular Structure Analysis

The molecular formula of this compound is C18H18N2O4. Its molecular weight is 326.352. More detailed structural information can be obtained from databases like ChemSpider or NIST Chemistry WebBook .Applications De Recherche Scientifique

1. Anti-Tubercular Activity

- Research shows that derivatives of benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate exhibit promising anti-tubercular activity. These compounds have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Molecular docking studies suggest significant interactions with key enzymes responsible for cell wall synthesis in Mycobacterium, indicating their potential as lead compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).

2. Gold(I)-Catalyzed Intramolecular Hydroamination

- This compound derivatives have been employed in gold(I)-catalyzed intramolecular hydroamination reactions. These reactions demonstrate the versatility of these compounds in forming complex structures, such as piperidine derivatives, through efficient catalytic processes (Zhang et al., 2006).

3. Synthesis of β-Lactam Antibiotics

- The compound plays a role in the synthesis of β-lactam antibiotics, which are crucial for treating bacterial infections. Its involvement in the preparation of key intermediates for carbapenem synthesis highlights its importance in pharmaceutical manufacturing (Chao et al., 2009).

4. Sonochemistry in Green Chemistry

- The use of ultrasound-assisted synthesis techniques for this compound derivatives represents an advancement in green chemistry. This approach reduces hazardous chemical usage, energy consumption, and enhances selectivity, thereby offering an eco-friendly synthesis method for these compounds (Nikalje et al., 2017).

Mécanisme D'action

Propriétés

IUPAC Name |

benzyl N-(2-oxo-1-phenylmethoxyazetidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-17-16(11-20(17)24-13-15-9-5-2-6-10-15)19-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQJARCVFUIRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696498 | |

| Record name | Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246814-58-3 | |

| Record name | Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

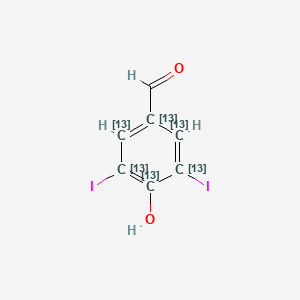

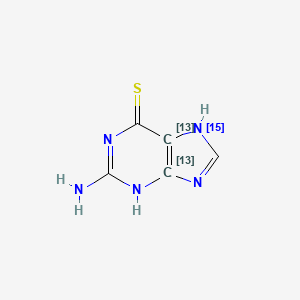

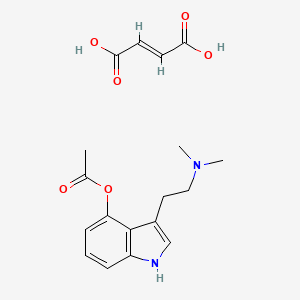

![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)

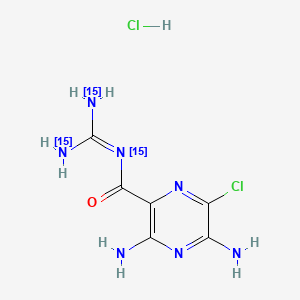

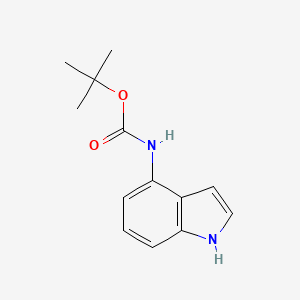

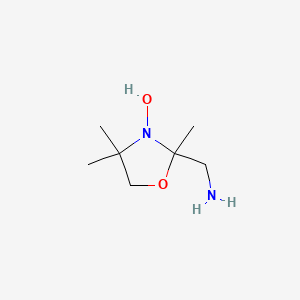

![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)